molecular formula C5H2F3IN2 B142757 2-Iodo-6-(trifluoromethyl)pyrazine CAS No. 141492-94-6

2-Iodo-6-(trifluoromethyl)pyrazine

Cat. No.: B142757
CAS No.: 141492-94-6
M. Wt: 273.98 g/mol
InChI Key: WNCXMCVWYBYQEB-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C5H2F3IN2 It is a pyrazine derivative characterized by the presence of an iodine atom and a trifluoromethyl group attached to the pyrazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(trifluoromethyl)pyrazine typically involves the iodination of 6-(trifluoromethyl)pyrazine. One common method is the direct iodination using iodine and a suitable oxidizing agent under controlled conditions. Another approach involves the use of iodinating reagents such as N-iodosuccinimide (NIS) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazine derivatives .

Scientific Research Applications

2-Iodo-6-(trifluoromethyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • 2-Iodo-6-(trifluoromethyl)pyridine
  • 2-Iodo-6-(trifluoromethyl)benzene
  • 2-Iodo-6-(trifluoromethyl)quinoline

Comparison: Compared to these similar compounds, 2-Iodo-6-(trifluoromethyl)pyrazine is unique due to its pyrazine ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-iodo-6-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-2-4(9)11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCXMCVWYBYQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602352
Record name 2-Iodo-6-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141492-94-6
Record name 2-Iodo-6-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A three liter flask was charged with a solution of 2-amino-6-trifluoromethylpyrazine (obtained by the method of J. L. Miesel, U.S. Pat. No. 4,293,552, 95% pure by HPLC analysis, 32.6 g, 0.20 mol) in chloroform (1000 mL). Freshly ground iodine (101 g. 0.40 mol) was added to give a dark purple solution. After 40 min, a solution of t-butyl nitrite (22.9 g, 0.20 mol) in chloroform (300 mL) was added dropwise over 1 h. During the addition, slow gas evolution was observed together with a mild exotherm (<10° C.) which was moderated with a cold water bath. After an additional 1 h at room temperature the reaction mixture was washed with saturated aqueous sodium sulfite (3×500 mL) to remove the excess iodine. The chloroform solution was dried over magnesium sulphate, filtered and concentrated on a Buchi to give 23 g of an orange oil. The crude product was purified by distillation from copper (40-80 mesh, 200 mg) to give 19.5 g of the title compound as a yellow oil; b.p. 50°-56° C./0.6 mmHg; δ (360 MHz, CDCl3) 9.06 (1H, s, pyrazine-H), 8.86 (1H, s, pyrazine-H); m/e 274 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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